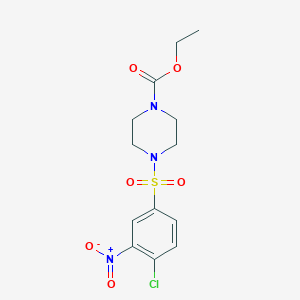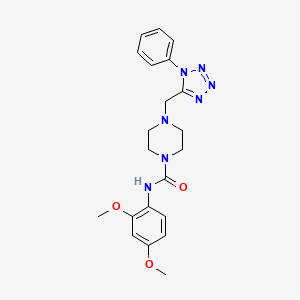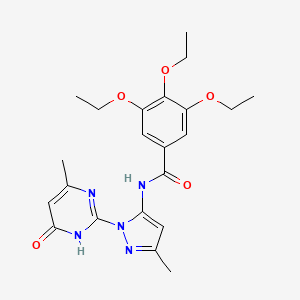![molecular formula C20H21NO2S B2461740 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide CAS No. 2034297-66-8](/img/structure/B2461740.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide, also known as BTCPA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields.
Mécanisme D'action
Target of Action
The primary target of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptors, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Pharmacokinetics
The compound’s affinity towards 5-ht1a receptors suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its interaction with the 5-HT1A serotonin receptors. By binding to these receptors, the compound may influence serotonin signaling, potentially impacting mood and other physiological functions .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide is its high potency and selectivity towards its target molecules. Additionally, N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide has been shown to have low toxicity in various cell lines and animal models. However, one limitation of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide. One area of interest is the development of analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide and its potential use in various disease models. Finally, the development of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide as a therapeutic agent for cancer and neurological disorders is an exciting area of research that warrants further investigation.
Conclusion:
In conclusion, N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide is a synthetic compound that has shown promise in various fields of research. Its high potency and selectivity, low toxicity, and potential therapeutic applications make it an attractive molecule for further investigation. Further research is needed to fully understand the mechanism of action of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide and its potential use in various disease models.
Méthodes De Synthèse
The synthesis of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide involves the reaction of 3-bromobenzo[b]thiophene with 2-Phenoxyisopropylamine in the presence of a base such as potassium carbonate. The resulting product is then subjected to acylation with 2-chloropropanoyl chloride to obtain N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide. This method has been optimized to obtain a high yield of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide with minimal impurities.
Applications De Recherche Scientifique
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide has been studied for its potential use in various fields such as cancer research, neuroprotection, and as an anti-inflammatory agent. In cancer research, N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide has been found to protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide has been shown to have anti-inflammatory effects in various models of inflammation.
Propriétés
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c1-14(12-16-13-24-19-11-7-6-10-18(16)19)21-20(22)15(2)23-17-8-4-3-5-9-17/h3-11,13-15H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOYOSMABYTEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2461661.png)
![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B2461662.png)





![1-(7-Oxa-1-azaspiro[3.4]octan-1-yl)prop-2-en-1-one](/img/structure/B2461673.png)




![N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2461678.png)
